2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol
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Overview
Description
2,4-Bis(4-methylphenyl)-3-azabicyclo[331]nonan-9-ol is a complex organic compound belonging to the class of bicyclic compounds It features a unique structure with two 4-methylphenyl groups attached to a 3-azabicyclo[331]nonane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol typically involves a multi-step process. One common method starts with the preparation of the bicyclic core, followed by the introduction of the 4-methylphenyl groups. The reaction conditions often involve the use of strong bases and solvents such as methanol or ethanol. For example, a 9-azabicyclo[3.3.1]nonan-3-one derivative can be reduced using sodium borohydride in a methanol solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts, such as ruthenium complexes, can enhance the efficiency and yield of the reactions . The process is optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methylphenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction can produce an alcohol.
Scientific Research Applications
2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets. For instance, it has been found to have a high affinity for κ-opioid receptors, which are involved in pain modulation . The compound’s unique structure allows it to fit into the receptor’s binding site, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis(4-butoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one
- 2,4-Bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-one
Uniqueness
2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high affinity for κ-opioid receptors sets it apart from other similar compounds, making it a valuable candidate for therapeutic research .
Properties
CAS No. |
65628-04-8 |
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Molecular Formula |
C22H27NO |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
2,4-bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C22H27NO/c1-14-6-10-16(11-7-14)20-18-4-3-5-19(22(18)24)21(23-20)17-12-8-15(2)9-13-17/h6-13,18-24H,3-5H2,1-2H3 |
InChI Key |
JCRVIJFONCBSLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3CCCC(C3O)C(N2)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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